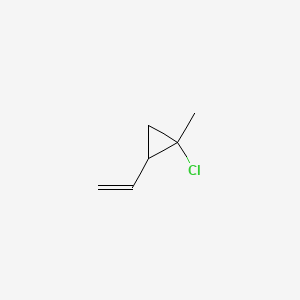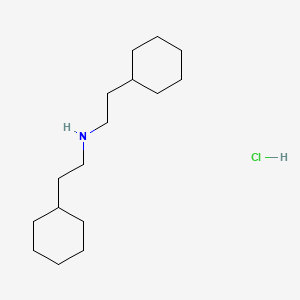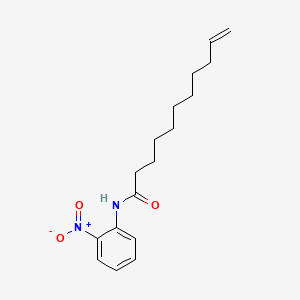
10-Undecenamide, N-(2-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-Nitrophenylundecylenanilide: is an organic compound with the molecular formula C23H29NO3 It is a derivative of aniline and is characterized by the presence of a nitro group (NO2) attached to the ortho position of the phenyl ring, along with an undecylenyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of o-Nitrophenylundecylenanilide typically involves the reaction of o-nitroaniline with undecylenic acid chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
o-Nitroaniline+Undecylenic acid chloride→o-Nitrophenylundecylenanilide+HCl
Industrial Production Methods: Industrial production of o-Nitrophenylundecylenanilide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: o-Nitrophenylundecylenanilide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized products.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: o-Aminophenylundecylenanilide.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Oxidation: Quinones or other oxidized aromatic compounds.
Applications De Recherche Scientifique
Chemistry: o-Nitrophenylundecylenanilide is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules and in the study of reaction mechanisms.
Biology: In biological research, derivatives of o-Nitrophenylundecylenanilide may be used to study enzyme interactions and inhibition. The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to undergo various chemical transformations makes it a valuable starting material for drug discovery and development.
Industry: In the industrial sector, o-Nitrophenylundecylenanilide can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of o-Nitrophenylundecylenanilide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenyl and undecylenyl groups can interact with hydrophobic regions of proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
o-Nitroaniline: Similar structure but lacks the undecylenyl chain.
Undecylenic acid: Contains the undecylenyl chain but lacks the nitro-substituted phenyl ring.
o-Aminophenylundecylenanilide: The reduced form of o-Nitrophenylundecylenanilide.
Uniqueness: o-Nitrophenylundecylenanilide is unique due to the presence of both the nitro group and the undecylenyl chain. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
76691-50-4 |
|---|---|
Formule moléculaire |
C17H24N2O3 |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
N-(2-nitrophenyl)undec-10-enamide |
InChI |
InChI=1S/C17H24N2O3/c1-2-3-4-5-6-7-8-9-14-17(20)18-15-12-10-11-13-16(15)19(21)22/h2,10-13H,1,3-9,14H2,(H,18,20) |
Clé InChI |
RNBFTNANRJSIGM-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCCCCCC(=O)NC1=CC=CC=C1[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


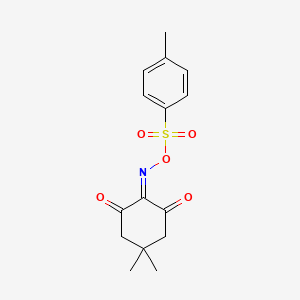
![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13791929.png)
![(1R,2R,4S,5R,6S)-4-methyl-7-methylidenetricyclo[4.3.2.01,5]undecane-2,5-diol](/img/structure/B13791931.png)
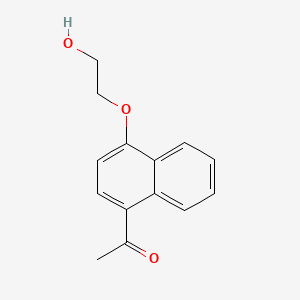
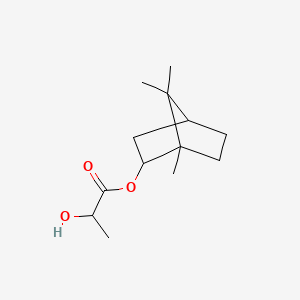
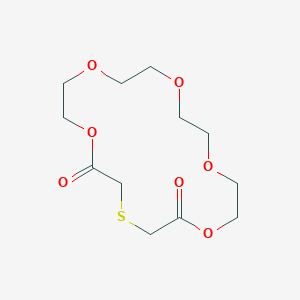
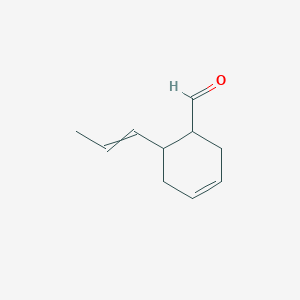
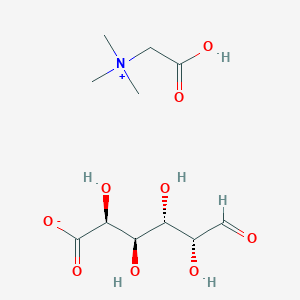

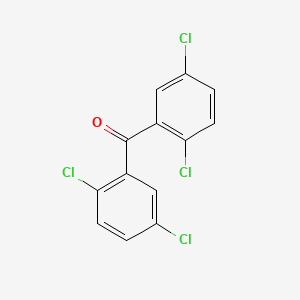
![4-[(4-Nitrophenyl)methanesulfonyl]morpholine](/img/structure/B13791988.png)

